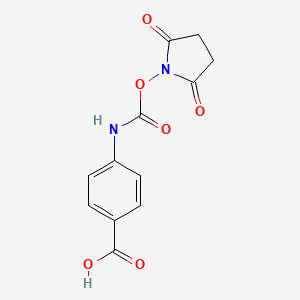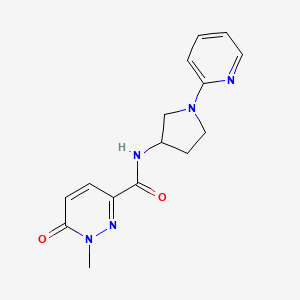
N-Quinazolin-4-ylalanin-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N-Quinazolin-4-ylalanine hydrochloride is widely used in scientific research due to its diverse biological activities:
Wirkmechanismus
- Its primary targets are likely specific proteins or enzymes involved in bacterial growth, virulence, or biofilm formation .
- N-Quinazolin-4-ylalanine hydrochloride impacts various pathways:
- At sub-MICs (sub-minimum inhibitory concentrations), N-Quinazolin-4-ylalanine hydrochloride :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
For more specific details, you can refer to the research articles linked in the references . If you need further information, feel free to ask! 😊
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including N-Quinazolin-4-ylalanine hydrochloride, typically involves several methods:
Aza-reaction: This includes Aza-Diels-Alder and Imino-Diels-Alder reactions, which are powerful tools for synthesizing quinazoline derivatives.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Utilizing metals like copper to catalyze the reaction.
Ultrasound-promoted reaction: This method enhances reaction rates and efficiency.
Phase-transfer catalysis reaction: This involves the transfer of a reactant from one phase into another where the reaction occurs.
Industrial Production Methods: Industrial production often employs solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally preferred for quinazolines, while solid-state melt reactions are more efficient for hydrazone derivatives .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Quinazoline derivatives can undergo oxidative cyclization.
Reduction: Reduction reactions are less common but can be used to modify specific functional groups.
Substitution: Substitution reactions, particularly involving halides, are common in modifying quinazoline derivatives.
Common Reagents and Conditions:
Oxidative Cyclization: Often involves reagents like isatoic anhydride and primary amines.
Substitution Reactions: Typically use halides and metal catalysts like copper.
Major Products: The major products formed from these reactions include various quinazoline derivatives with different biological activities .
Vergleich Mit ähnlichen Verbindungen
Quinazolinone: A closely related compound with similar biological activities.
Quinoline: Another nitrogen-containing heterocycle with diverse pharmacological activities.
Quinazoline: The parent compound of N-Quinazolin-4-ylalanine hydrochloride, known for its broad spectrum of biological activities.
Uniqueness: N-Quinazolin-4-ylalanine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets, making it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-(quinazolin-4-ylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-7(11(15)16)14-10-8-4-2-3-5-9(8)12-6-13-10;/h2-7H,1H3,(H,15,16)(H,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYCPBYSDCBNCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2358044.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2358045.png)


![2-Chloro-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]acetamide](/img/structure/B2358051.png)
![5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2358053.png)
![N-benzyl-N-methyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2358055.png)

![Methyl 2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate](/img/structure/B2358058.png)

![ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2358062.png)



